molecular formula C15H12O6 B153764 Funalenone CAS No. 259728-61-5

Funalenone

Cat. No.: B153764
CAS No.: 259728-61-5
M. Wt: 288.25 g/mol
InChI Key: LHEJVMYQRYQFKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Funalenone is a phenalenone compound originally isolated from the fungus Aspergillus niger. It is known for its diverse biological activities, including inhibition of HIV-1 integrase and matrix metalloproteinase-1 (MMP-1). The molecular formula of this compound is C15H12O6, and it has a molecular weight of 288.3 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Funalenone can be synthesized through a series of organic reactions starting from simple aromatic compounds. The synthesis involves multiple steps, including hydroxylation, methylation, and cyclization reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using Aspergillus niger. The fungus is cultured in a nutrient-rich medium, and this compound is extracted from the mycelium using solvent extraction methods. The crude extract is then purified using techniques such as column chromatography and high-performance liquid chromatography (HPLC) to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions: Funalenone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction of this compound can lead to the formation of hydroxy derivatives.

    Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl and methoxy groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens, acids, and bases under controlled conditions.

Major Products: The major products formed from these reactions include various hydroxylated, methoxylated, and quinone derivatives of this compound .

Scientific Research Applications

Funalenone has several scientific research applications, including:

Mechanism of Action

Funalenone exerts its effects by inhibiting specific enzymes. For example, it inhibits HIV-1 integrase by binding to the enzyme’s active site, preventing the integration of viral DNA into the host genome. Similarly, it inhibits matrix metalloproteinase-1 (MMP-1) by interacting with the enzyme’s catalytic domain, thereby blocking its activity. These interactions disrupt critical biological pathways, leading to the compound’s antiviral and anticancer properties .

Comparison with Similar Compounds

    Atrovenetinone: Another phenalenone compound with similar inhibitory effects on HIV-1 integrase.

    Isochromophilones: Compounds that also inhibit HIV-1 integrase but differ in their chemical structure and selectivity.

    Chloropeptins: Microbial metabolites with anti-HIV activity, targeting different stages of the viral replication cycle.

Uniqueness of Funalenone: this compound is unique due to its selective inhibition of matrix metalloproteinase-1 (MMP-1) over other matrix metalloproteinases and its relatively low cytotoxicity to mammalian cells. This selectivity and low toxicity make this compound a promising candidate for therapeutic development .

Properties

IUPAC Name

4,6,7,9-tetrahydroxy-8-methoxy-3-methylphenalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O6/c1-5-3-6(16)10-12-9(5)7(17)4-8(18)11(12)14(20)15(21-2)13(10)19/h3-4,17-20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHEJVMYQRYQFKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(C(=C(C3=C2C1=C(C=C3O)O)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00438324
Record name 1H-Phenalen-1-one, 3,4,7,9-tetrahydroxy-2-methoxy-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259728-61-5
Record name 1H-Phenalen-1-one, 3,4,7,9-tetrahydroxy-2-methoxy-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Funalenone
Reactant of Route 2
Funalenone
Reactant of Route 3
Funalenone
Reactant of Route 4
Funalenone
Reactant of Route 5
Funalenone
Reactant of Route 6
Funalenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.